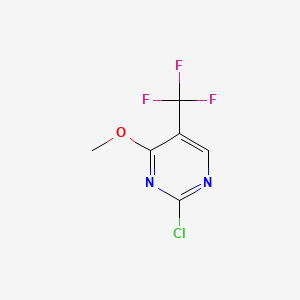
2-Chloro-4-methoxy-5-(trifluoromethyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of trifluoromethylpyridines, which are structurally similar to the compound , has been extensively studied. They are typically synthesized through an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . Another method involves the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of “2-Chloro-4-methoxy-5-(trifluoromethyl)pyrimidine” is represented by the formula C6H4ClF3N2O .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Chloro-4-methoxy-5-(trifluoromethyl)pyrimidine” include a molecular weight of 212.56 . It is also noted that the compound may exist as a colorless to yellow liquid .Scientific Research Applications
Chemical Synthesis
“2-Chloro-4-methoxy-5-(trifluoromethyl)pyrimidine” is used as a reactant in the synthesis of various chemical compounds . It plays a crucial role in the formation of new bonds and the creation of novel molecules, contributing to the advancement of chemical synthesis.
Suzuki-Miyaura Coupling
This compound is involved in the Suzuki-Miyaura coupling, a widely applied transition metal catalyzed carbon–carbon bond forming reaction . This reaction is known for its mild and functional group tolerant conditions, making it a valuable tool in organic synthesis .
Synthesis of Aryl- and Hetarylfurocoumarins
It serves as a reactant in the synthesis of aryl- and hetarylfurocoumarins via the Suzuki reaction . These compounds have various applications in medicinal chemistry due to their biological activities.
Preparation of Xanthines
This compound is used in the preparation of xanthines via one-pot coupling with diaminouracil . Xanthines are a class of compounds that have a wide range of pharmacological activities and are used in the development of various drugs.
Investigation of Interfacial Interactions
“2-Chloro-4-(trifluoromethyl)pyrimidine” may be used to investigate the effect of chemical substitutions on the interfacial interactions of pyrimidines with the phospholipid-mimic immobilized-artificial-membrane (IAM) chromatographic stationary phase . This can provide valuable insights into the behavior of these compounds at biological interfaces.
Production of Crop-Protection Products
Although not directly related to “2-Chloro-4-methoxy-5-(trifluoromethyl)pyrimidine”, it’s worth noting that trifluoromethylpyridine derivatives, which share some structural similarities, are used in the production of several crop-protection products . This suggests potential agricultural applications for “2-Chloro-4-methoxy-5-(trifluoromethyl)pyrimidine” and related compounds.
Safety and Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicant (single exposure) with the target organ being the respiratory system .
Future Directions
Mechanism of Action
Target of Action
Pyrimidine derivatives are known to interact with various biological targets, influencing numerous biochemical processes .
Biochemical Pathways
Pyrimidine derivatives can influence various biochemical pathways, depending on their specific targets . For instance, they can affect the interfacial interactions of pyrimidines with the phospholipid-mimic immobilized-artificial-membrane (IAM) chromatographic stationary phase .
Result of Action
The compound’s interaction with its targets could lead to various downstream effects, potentially influencing cellular functions and processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Chloro-4-methoxy-5-(trifluoromethyl)pyrimidine . Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interaction with its targets .
properties
IUPAC Name |
2-chloro-4-methoxy-5-(trifluoromethyl)pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF3N2O/c1-13-4-3(6(8,9)10)2-11-5(7)12-4/h2H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXUSEPOFBSZNLR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1C(F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.56 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3'-Fluoro-5-methoxy-[1,1'-biphenyl]-3,4'-dicarboxylic acid](/img/structure/B577587.png)
![3'-(Benzyloxy)-3-fluoro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B577589.png)


![Ethyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-3-carboxylate](/img/structure/B577593.png)

![6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-amine](/img/structure/B577598.png)


![5-Chloro-[2,3'-bipyridin]-5'-amine](/img/structure/B577602.png)
![Tert-butyl 4-((4-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridin-2-ylamino)methyl)piperidine-1-carboxylate](/img/structure/B577603.png)
